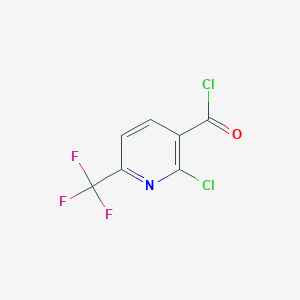
2-Chloro-6-(trifluoromethyl)nicotinoyl chloride
Descripción general
Descripción
2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the CAS Number: 1186306-84-2. It has a molecular weight of 244 and its IUPAC name is 2-chloro-6-(trifluoromethyl)nicotinoyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H . This indicates that the compound has a complex structure with multiple functional groups including a chloride, a trifluoromethyl group, and a nicotinoyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 244 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- Synthesis of Anti-Infective Agents: Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, can be produced through a process involving trifluoromethylation of aryl iodide. This method emphasizes a safe and economical approach (Mulder et al., 2013).
- Organotin Compounds Synthesis: The reaction of 2,6-diacetylpyridine nicotinoyl- and isonicotinoylhydrazones with tri- and diorganotin chlorides has been investigated for the synthesis of organotin compounds, which are characterized by IR and 119Sn NMR spectroscopy. These compounds were evaluated for their antimicrobial properties and genotoxic potential (Mazza et al., 1992).
Environmental Chemistry
- Advanced Oxidation Processes: In the context of wastewater treatment, the role of chloride ions, such as those in 2-chloro-6-(trifluoromethyl)nicotinoyl chloride, in the degradation of azo dyes using advanced oxidation processes has been studied. This research highlights the dual effects of chloride ions, including both inhibitory and accelerating impacts on dye degradation (Yuan et al., 2011).
Chemical Synthesis and Analysis
- Nucleosides Modification: Nicotinoyl chloride's interaction with 2'-deoxyuridine and its derivatives leads to the formation of various nicotinoylated 2'-deoxyuridines. This demonstrates the compound's utility in modifying nucleosides, which are fundamental components of nucleic acids (Makutova et al., 1995).
- Electrophilic Coupling in Water Analysis: New electrophilic coupling reagents incorporating 2-chloro-4(trifluoromethyl)aniline have been developed for the spectrophotometric determination of residual chlorine in environmental water samples. This method demonstrates the use of 2-chloro-6-(trifluoromethyl)nicotinoyl chloride derivatives in analytical chemistry applications (Al-Okab & Syed, 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPJGHKCGNVACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)nicotinoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393921.png)
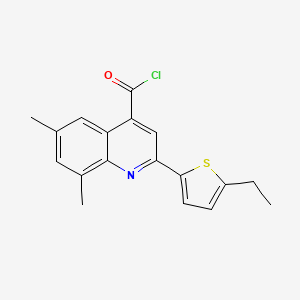
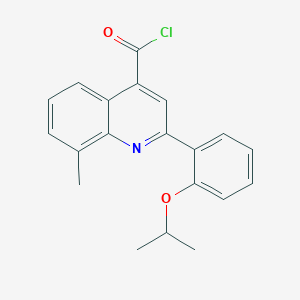
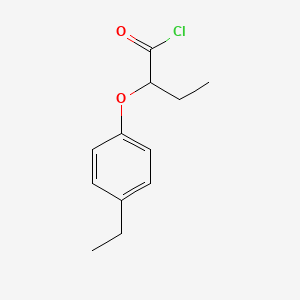
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)
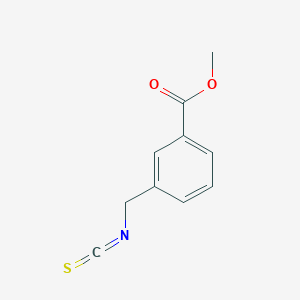
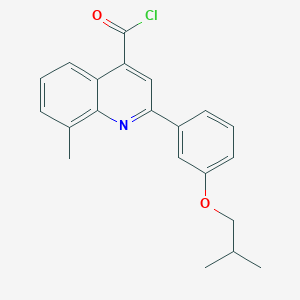
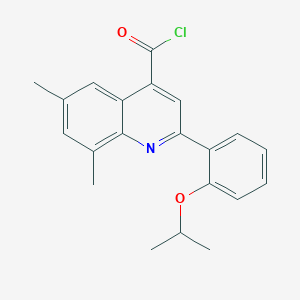
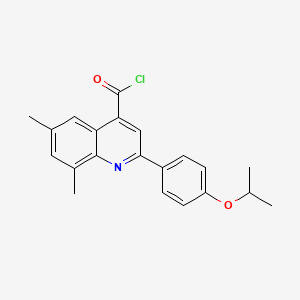
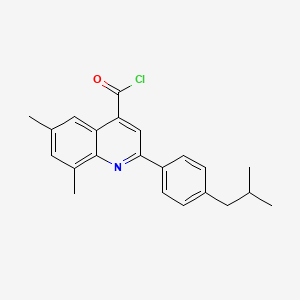
![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393941.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)